molecular formula C13H20N2O2 B11927965 N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]

N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]

Cat. No.: B11927965
M. Wt: 236.31 g/mol
InChI Key: FSRLLBRORRJKJL-MNOVXSKESA-N
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Description

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzyl group, a hydroxypropyl group, and an aminopropanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] typically involves the reaction of benzylamine with ®-2-hydroxypropylamine and (S)-2-aminopropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may act as an allosteric modulator, enhancing or inhibiting the activity of its target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-aminopropanamide] is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2S)-2-amino-N-benzyl-N-[(2R)-2-hydroxypropyl]propanamide

InChI

InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3/t10-,11+/m1/s1

InChI Key

FSRLLBRORRJKJL-MNOVXSKESA-N

Isomeric SMILES

C[C@H](CN(CC1=CC=CC=C1)C(=O)[C@H](C)N)O

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O

Origin of Product

United States

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